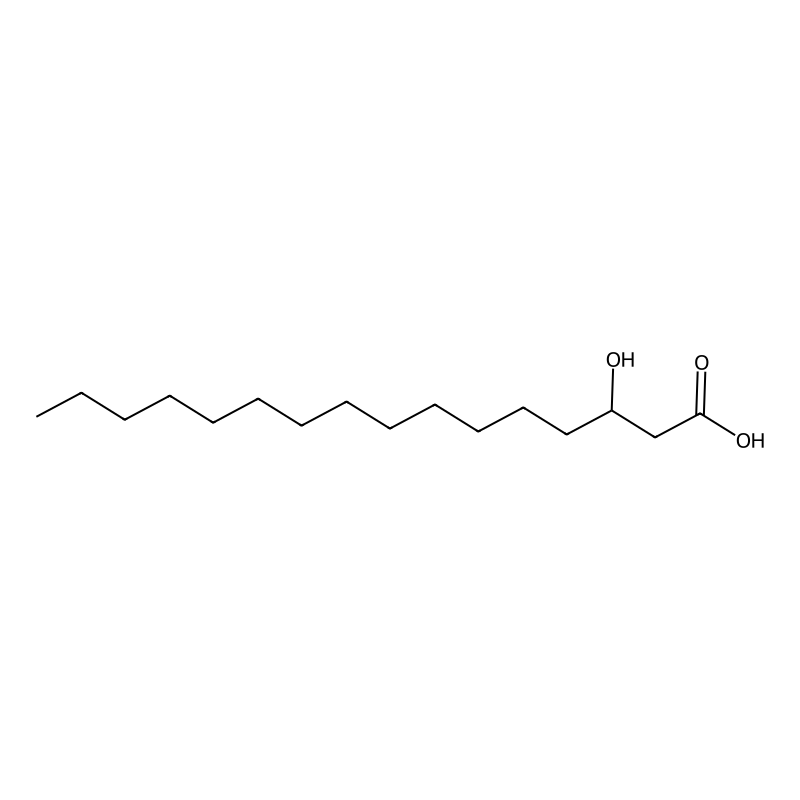3-Hydroxyhexadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a fatty acid with a hydroxyl group attached to the third carbon atom from the carboxylic acid end. It plays a specific role as an intermediate molecule in the process of fatty acid biosynthesis within living organisms [, ].
Fatty Acid Synthase and the Role of 3-Hydroxyhexadecanoic Acid
Fatty acid biosynthesis is a complex pathway that builds fatty acid molecules from smaller precursors. This process relies on a large enzyme complex called fatty acid synthase (FAS) []. 3-Hydroxyhexadecanoic acid arises during a specific step within the FAS pathway.
- The molecule 3-oxo-tetradecanoic acid, a 14-carbon chain with a keto group (C=O) on the third carbon, serves as a substrate for the FAS enzyme complex [].
- Enzymes within FAS, specifically 3-oxoacyl-acyl-carrier-protein reductase, act on 3-oxo-tetradecanoic acid. This enzymatic action reduces the keto group (C=O) to a hydroxyl group (OH), converting the molecule into 3-hydroxyhexadecanoic acid [, ].
Further Elongation and Significance
Following its formation, 3-hydroxyhexadecanoic acid undergoes further modifications within the FAS pathway. Additional enzymatic steps remove the hydroxyl group and elongate the carbon chain, ultimately leading to the production of various mature fatty acids [].
3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a long-chain fatty acid that serves as a 3-hydroxy derivative of palmitic acid. Its molecular formula is C16H32O3, with a molecular weight of 272.42 g/mol . The compound is characterized by the presence of a hydroxyl group at the third carbon position of the hexadecanoic acid chain. This structural feature contributes to its unique chemical properties and biological functions.
This compound plays a vital role in lipid metabolism and has been identified as an intermediate in the biosynthesis of fatty acids. In humans, fatty acids are primarily synthesized in the liver and adipose tissues . 3-Hydroxyhexadecanoic acid has been studied for its potential effects on cellular metabolism and its role as a component of bacterial lipids . Its biological activity may influence various metabolic pathways, including those related to energy production and storage.
The synthesis of 3-hydroxyhexadecanoic acid can be achieved through several methods:
- Enzymatic Synthesis: This involves using specific enzymes such as fatty-acid synthase to convert precursors like 3-oxo-tetradecanoic acid into 3-hydroxyhexadecanoic acid .
- Chemical Synthesis: Chemical methods may include alkaline hydrolysis or the use of Grignard reagents to modify existing fatty acids into their hydroxy derivatives .
- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this compound from simpler substrates.
3-Hydroxyhexadecanoic acid has several applications in research and industry:
- Biochemical Research: It is used as an internal standard in lipid studies due to its well-defined structure and properties .
- Pharmaceuticals: The compound's biological activity makes it a candidate for further studies in drug development targeting metabolic disorders.
- Food Industry: As a component of certain lipids, it may have implications in food science regarding flavor and preservation.
Research indicates that 3-hydroxyhexadecanoic acid interacts with various biological systems. Studies have shown its involvement in lipid metabolism regulation and potential effects on cell signaling pathways related to energy homeostasis. These interactions highlight its importance in understanding metabolic diseases and developing therapeutic strategies.
3-Hydroxyhexadecanoic acid shares similarities with other hydroxy fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Palmitic Acid | C16H32O2 | Saturated fatty acid without hydroxyl group |
| 3-Hydroxypalmitic Acid | C16H32O3 | Same structure but different stereochemistry |
| 2-Hydroxyhexadecanoic Acid | C16H32O3 | Hydroxyl group at the second carbon position |
| Stearic Acid | C18H36O2 | Longer carbon chain without hydroxyl group |
The uniqueness of 3-hydroxyhexadecanoic acid lies primarily in its specific hydroxyl positioning at the third carbon, which influences its reactivity and biological functions compared to other similar compounds.







